2-Benzothiazol-2-ylpyridine-3-carbohydrazide
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Overview
Description
2-Benzothiazol-2-ylpyridine-3-carbohydrazide is a heterocyclic compound that features both benzothiazole and pyridine moieties. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-ylpyridine-3-carbohydrazide typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carbohydrazide under specific reaction conditions. One common method includes the use of a catalyst such as sodium metabisulfite and a solvent like dioxane . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazol-2-ylpyridine-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol at room temperature.
Reduction: Sodium borohydride in methanol under mild conditions.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridine rings .
Scientific Research Applications
2-Benzothiazol-2-ylpyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 2-Benzothiazol-2-ylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the pyridine ring.
Pyridine-3-carbohydrazide: Contains the pyridine ring but lacks the benzothiazole moiety.
2-Phenylbenzothiazole: Similar structure but with a phenyl group instead of the pyridine ring
Uniqueness
2-Benzothiazol-2-ylpyridine-3-carbohydrazide is unique due to the presence of both benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H10N4OS/c14-17-12(18)8-4-3-7-15-11(8)13-16-9-5-1-2-6-10(9)19-13/h1-7H,14H2,(H,17,18) |
InChI Key |
CHLSZUOGRQVANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NN |
Origin of Product |
United States |
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